molecular formula C12H9NO B155253 4-Nitrosobiphenyl CAS No. 10125-76-5

4-Nitrosobiphenyl

Cat. No. B155253
CAS RN: 10125-76-5
M. Wt: 183.21 g/mol
InChI Key: LLRWRZXFCFYZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrosobiphenyl, also known as 4-NBP, is a synthetic organic compound that is widely used in scientific research. It is a potent mutagen and carcinogen, which makes it an ideal tool for studying the mechanisms of cancer development and progression. In

Mechanism Of Action

The mechanism of action of 4-Nitrosobiphenyl is complex and not fully understood. It is known to induce DNA damage through the formation of DNA adducts, which can lead to mutations and chromosomal aberrations. It also has the ability to inhibit DNA repair mechanisms, further exacerbating the damage. Additionally, it has been shown to promote cell proliferation and inhibit apoptosis, which can contribute to the development and progression of tumors.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Nitrosobiphenyl are diverse and depend on the dose and duration of exposure. It has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. Additionally, it has been linked to the development of various types of cancer, including lung, liver, and bladder cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Nitrosobiphenyl in lab experiments is its potency as a mutagen and carcinogen. This allows researchers to study the effects of DNA damage and mutations on cellular processes and cancer development. However, its toxicity and potential health hazards make it difficult to work with, and appropriate safety precautions must be taken when handling it.

Future Directions

There are several future directions for research involving 4-Nitrosobiphenyl. One area of focus is the development of new methods for detecting and quantifying DNA adducts formed by 4-Nitrosobiphenyl. Additionally, researchers are working to identify new biomarkers of exposure to 4-Nitrosobiphenyl and other carcinogenic compounds. Finally, there is ongoing research into the development of new drugs and therapies for the treatment of cancer, which may be informed by studies of the mechanisms of cancer development and progression using 4-Nitrosobiphenyl.

Scientific Research Applications

4-Nitrosobiphenyl is widely used in scientific research as a mutagen and carcinogen. Its ability to induce mutations and promote tumor growth makes it an ideal tool for studying the mechanisms of cancer development and progression. It is commonly used in genetic toxicology studies to assess the genotoxicity of various compounds. Additionally, it has been used in studies of DNA damage, repair, and replication, as well as in investigations of the role of specific genes in cancer development.

properties

IUPAC Name

1-nitroso-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRWRZXFCFYZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143810
Record name 4-Nitrosobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrosobiphenyl

CAS RN

10125-76-5
Record name 4-Nitroso-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10125-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrosobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010125765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrosobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITROSOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U69963CQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrosobiphenyl
Reactant of Route 2
4-Nitrosobiphenyl
Reactant of Route 3
Reactant of Route 3
4-Nitrosobiphenyl
Reactant of Route 4
4-Nitrosobiphenyl
Reactant of Route 5
Reactant of Route 5
4-Nitrosobiphenyl
Reactant of Route 6
4-Nitrosobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.